5-Methyluridine-1’,2’,3’,4’,5’-13C5 5-Methyluridine-1’,2’,3’,4’,5’-13C5
Brand Name: Vulcanchem
CAS No.: 159496-17-0
VCID: VC0119499
InChI: InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Molecular Formula: C10H14N2O6
Molecular Weight: 263.19 g/mol

5-Methyluridine-1’,2’,3’,4’,5’-13C5

CAS No.: 159496-17-0

Reference Standards

VCID: VC0119499

Molecular Formula: C10H14N2O6

Molecular Weight: 263.19 g/mol

5-Methyluridine-1’,2’,3’,4’,5’-13C5 - 159496-17-0

CAS No. 159496-17-0
Product Name 5-Methyluridine-1’,2’,3’,4’,5’-13C5
Molecular Formula C10H14N2O6
Molecular Weight 263.19 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1
Standard InChIKey DWRXFEITVBNRMK-CDHKJADTSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Synonyms Ribothymidine-1’,2’,3’,4’,5’-13C;
PubChem Compound 11807505
Last Modified Nov 11 2021
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